2-(2-pyridyl)-3h-indol-3-one n-oxide

EPR spectroscopy free radical biology oxidative stress

Conventional nitrone spin traps like DMPO cannot trap superoxide radicals and produce adducts with limited aqueous stability. 2-(2-Pyridyl)-3H-indol-3-one N-oxide (CAS 2922-11-4) overcomes these limitations: • Traps both •OH and O₂•⁻ in a single agent, eliminating the need for multiple spin traps • More potent than DMPO for hydroxyl radical; spin adduct detectable at ≤1 μM by ESR • Concurrently functions as a selective allosteric modulator of P2Y receptors Supplied as ≥98% purity yellow solid with global shipping.

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 2922-11-4
Cat. No. B014723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-pyridyl)-3h-indol-3-one n-oxide
CAS2922-11-4
Synonyms2-(2-Pyridyl)isatogen;  2-(2’-Pyridyl)-3-oxo-3H-indole N-Oxide; 
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3
InChIInChI=1S/C13H8N2O2/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10/h1-8H
InChIKeyLXEZPPZLNVOLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIT: Chemical Identity and Classification


2-(2-Pyridyl)-3H-indol-3-one N-oxide (CAS 2922-11-4), also known as 2,2′-pyridylisatogen or P-I-N-oxide, is a heterocyclic indolone N-oxide compound characterized by a fused indole-pyridine core bearing an N-oxide functional group at the indole nitrogen (molecular formula C₁₃H₈N₂O₂; exact mass 224.0586 Da) . It belongs to the indolone N-oxide (INOD) chemical class, a family of compounds recognized for bioreductive activation and spin trapping capabilities [1]. The compound was first indexed as a MeSH term in 1978 under the preferred name '2,2′-pyridylisatogen' and has been studied both as a spin trapping agent for hydroxyl and superoxide radicals and as an allosteric modulator of P2 receptors [2].

Workflow Aqueous ESR spin trapping of hydroxyl and superoxide radicals
Selection Logic Indolone N-oxide with dual radical detection and P2Y receptor modulation
Use Context Free radical biology, oxidative stress models, and electrochemical INOD reference

Substitution Risks with Generic Spin Traps


Indolone N-oxides are not functionally interchangeable with generic nitrone spin traps such as DMPO (5,5-dimethyl-1-pyrroline N-oxide), PBN (α-phenyl-N-tert-butylnitrone), or POBN (α-(4-pyridyl-1-oxide)-N-tert-butylnitrone). The 2-pyridyl substitution at the C2 position of the indolone core confers a distinct electrochemical reduction profile, with first reduction potentials ranging from -0.50 V to -0.88 V versus SCE depending on ring substitution [1]. This substitution pattern also imparts dual functional capability: spin trapping of both hydroxyl and superoxide radicals combined with allosteric modulation of P2Y receptors, a property absent in monofunctional nitrone spin traps [2]. Furthermore, 2-pyridylisatogen was more potent than DMPO in trapping hydroxyl radical, forming an adduct with greater aqueous stability than the DMPO adduct, as demonstrated by electron spin resonance spectroscopy [3]. Substitution with simpler indolone N-oxides lacking the 2-pyridyl moiety, or with non-indolone nitrones, alters reduction potential, radical trapping efficiency, and receptor pharmacology, rendering experimental outcomes non-transferable.

Redox profile mismatch
2-Pyridyl substitution shifts first reduction potential versus non-pyridyl indolone N-oxides and generic nitrones; electrochemical behavior may alter radical trapping kinetics.
Dual functionality absent in monofunctional traps
PIT combines spin trapping with allosteric P2Y receptor modulation; DMPO, PBN, and POBN lack receptor pharmacology, potentially confounding mechanistic studies.
Adduct stability may not transfer
Reported hydroxyl radical adduct stability is higher for PIT than for DMPO in aqueous conditions; substitution may compromise long-lived signal detection.

PIT vs. Spin Trap Comparators


Hydroxyl Radical Trapping: PIT vs. DMPO

2-(2-Pyridyl)-3H-indol-3-one N-oxide (PIT) demonstrated greater potency than DMPO (5,5-dimethyl-1-pyrroline N-oxide) for trapping hydroxyl radical (HO•), and the resulting PIT-HO• adduct exhibited superior stability in aqueous media relative to the DMPO-HO• adduct [1]. The study evaluated both compounds using electron spin resonance (ESR) spectroscopy, with PIT effectively trapping hydroxyl radical in aqueous buffer at pH 7.4. PIT also trapped the superoxide anion (O₂•⁻) at concentrations where DMPO trapped none, albeit with slower kinetics [1].

Hydroxyl Trapping: PIT vs. DMPO
Head-to-head
PIT reported more potent than DMPO; adduct more stable in aqueous buffer (pH 7.4)
Supports hydroxyl radical ESR assay context
Qualitative comparison; superoxide trapping also observed at PIT concentrations where DMPO trapped none
EPR spectroscopy free radical biology oxidative stress spin trapping

ESR Detection Limit for Hydroxyl Adduct

The spin adduct formed between 2-(2-pyridyl)-3H-indol-3-one N-oxide and hydroxyl radical is detectable at concentrations as low as 1 μM by electron spin resonance (ESR) spectroscopy [1]. This detection threshold provides a quantitative benchmark for sensitivity in hydroxyl radical quantification experiments.

ESR Detection Limit
Reported
1 µM
Defines lower assay sensitivity bound
Single-compound datum; validation in target experimental system recommended
analytical chemistry radical detection EPR quantitation assay development

Purity Grades and Vendor Selection

Commercial suppliers offer 2-(2-pyridyl)-3H-indol-3-one N-oxide at distinct purity grades: a minimum 95% grade is available from CymitQuimica (catalog 3D-FP27325) , while a 98% purity grade is offered by multiple vendors including Toronto Research Chemicals (catalog P995290) and other suppliers . Price differentials correspond to purity grade: 10 mg of 98% material is priced at approximately $140–$182 USD, while 100 mg of 98% material is priced at approximately $1,120 USD .

Purity Grades
Specification review
95% (CymitQuimica) or 98% (TRC & multiple vendors)
Grade selection affects analytical reproducibility
Vendor specification; pricing differential exists (e.g., $140–$182/10 mg at 98%)
chemical procurement quality control reference standards vendor selection

Radical Specificity: Hydroxyl vs. Superoxide

2-(2-Pyridyl)-3H-indol-3-one N-oxide (PIT) exhibits a distinct radical trapping profile compared to DMPO, PBN, and POBN. PIT is a potent spin trapper of both hydroxyl and superoxide radicals, whereas DMPO, PBN, and POBN are primarily effective for trapping oxygen-centered radicals but show limitations in superoxide trapping efficiency or adduct stability [1]. PIT trapped the superoxide anion at concentrations where DMPO trapped none, albeit with slower trapping kinetics than for hydroxyl radical [1]. This dual-radical capability distinguishes PIT from monofunctional nitrone spin traps.

Radical Specificity
Class-level inference
PIT traps both HO• and O₂•⁻; DMPO, PBN, POBN show limited superoxide trapping
Enables dual-radical detection workflows
Functional difference reported under comparable aqueous conditions
reactive oxygen species radical discrimination oxidative biology spin trap selection

Physical Form and Storage Stability

Vendor technical datasheets specify that 2-(2-pyridyl)-3H-indol-3-one N-oxide is supplied as a yellow solid with a melting point range of 180–182°C . The material may be stored at room temperature for short-term use only; long-term storage requires -20°C conditions . These specifications contrast with more stable spin traps such as DMPO and PBN, which are typically stored at 2–8°C or -20°C without the same short-term room-temperature restriction.

Storage & Form
Class-level inference
Yellow solid; mp 180–182°C; -20°C long-term storage
Procurement planning requires -20°C capacity
Vendor datasheet; room temperature short-term only
compound stability storage conditions laboratory handling procurement planning

Validated Research Applications of PIT


Aqueous Hydroxyl Radical Detection by ESR

2-(2-Pyridyl)-3H-indol-3-one N-oxide is indicated for electron spin resonance (ESR) detection of hydroxyl radical in aqueous buffer systems at physiological pH 7.4. Evidence shows it is more potent than DMPO for hydroxyl radical trapping and produces a spin adduct with greater aqueous stability [1]. The adduct is detectable by ESR at concentrations as low as 1 μM [2].

Dual Radical Detection in Oxidative Stress

This compound is suited for experimental systems requiring simultaneous or sequential detection of both hydroxyl and superoxide radicals using a single spin trapping agent. PIT traps superoxide anion at concentrations where DMPO traps none, while maintaining potent hydroxyl radical trapping capability [1]. This dual functionality eliminates the need for multiple spin traps in multi-radical detection protocols.

P2 Receptor Pharmacology with Spin Trapping

The compound is indicated for studies investigating P2Y receptor allosteric modulation where concurrent spin trapping of free radicals is analytically relevant. 2-(2-Pyridyl)-3H-indol-3-one N-oxide (as 2,2′-pyridylisatogen) is established as both a selective allosteric modulator of P2Y receptors and an effective spin trapping agent [1][2]. This dual functionality is not present in standard nitrone spin traps (DMPO, PBN, POBN) [1].

Electrochemical Reference Standard for INODs

The compound is suitable as a reference standard in electrochemical studies of indolone N-oxide (INOD) class compounds. Electrochemical characterization of INODs reveals a defined and reversible redox couple corresponding to N-oxide reduction to form a radical nitroxide anion, with first reduction potentials between -0.50 V and -0.88 V versus SCE depending on substitution pattern [1]. The 2-pyridyl substitution at C2 confers distinct electrochemical behavior compared to other indolone N-oxide analogs [1].

Application
Selection Property
Validation Focus
Aqueous hydroxyl radical ESR detection
Hydroxyl radical trapping profile
Adduct stability and ESR sensitivity
Dual radical detection in oxidative stress models
Hydroxyl and superoxide trapping capability
Superoxide detection validation
P2Y receptor pharmacology with concurrent spin trapping
Allosteric modulator and spin trap dual function
P2Y modulation verification
Electrochemical INOD reference standard
Indolone N-oxide redox potential profile
Reduction potential measurement

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